molecular formula C7H13NO B13648715 2-Isocyanato-4-methylpentane

2-Isocyanato-4-methylpentane

Cat. No.: B13648715
M. Wt: 127.18 g/mol
InChI Key: VGFFBLJZGWGKFB-UHFFFAOYSA-N
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Description

2-Isocyanato-4-methylpentane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a branched alkane structure. This compound is part of the isocyanate family, which is widely used in the production of polyurethanes, a class of polymers with diverse applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanato-4-methylpentane can be synthesized through several methods. One common approach involves the reaction of amines with phosgene, a highly toxic gas. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the isocyanate . Another method involves the thermal decomposition of carbamates, which can be formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .

Industrial Production Methods

The industrial production of this compound typically relies on the phosgene process due to its efficiency and high yield. due to the hazardous nature of phosgene, there is ongoing research into non-phosgene methods, such as the use of dimethyl carbonate and urea, to improve safety and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-4-methylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isocyanato-4-methylpentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isocyanato-4-methylpentane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, polyurethanes, and other derivatives . The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures .

Comparison with Similar Compounds

Similar Compounds

Comparison

2-Isocyanato-4-methylpentane is unique due to its branched alkane structure, which imparts different physical and chemical properties compared to linear or aromatic isocyanates. For example, HDI and IPDI are aliphatic diisocyanates with linear or cyclic structures, while MDI and TDI are aromatic diisocyanates with benzene rings. These structural differences influence their reactivity, toxicity, and applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-isocyanato-4-methylpentane

InChI

InChI=1S/C7H13NO/c1-6(2)4-7(3)8-5-9/h6-7H,4H2,1-3H3

InChI Key

VGFFBLJZGWGKFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N=C=O

Origin of Product

United States

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